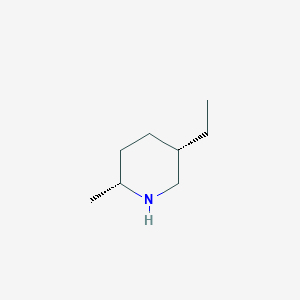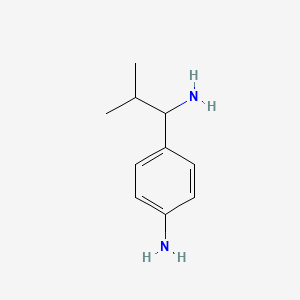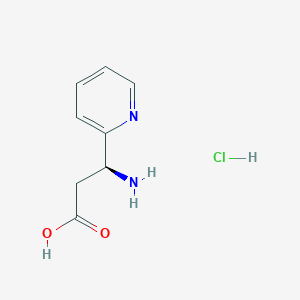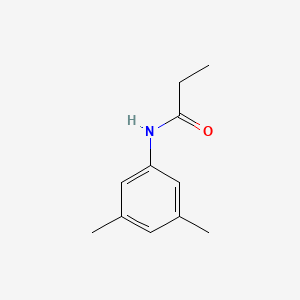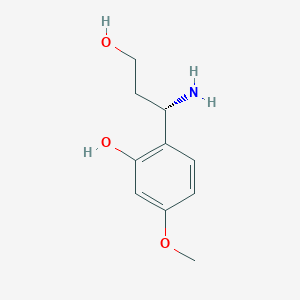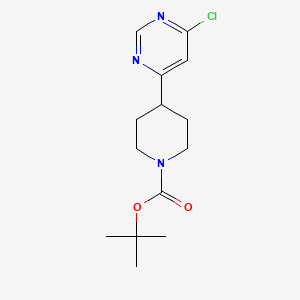
Calcium;4-hydroxy-4-oxobutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Calcium;4-hydroxy-4-oxobutanoate, also known as calcium 4-hydroxy-4-oxobutanoate, is a calcium salt of 4-hydroxy-4-oxobutanoic acid. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. It is a white crystalline powder that is soluble in water and has a molecular formula of C4H4CaO5.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of calcium 4-hydroxy-4-oxobutanoate typically involves the reaction of 4-hydroxy-4-oxobutanoic acid with a calcium salt, such as calcium carbonate or calcium hydroxide. The reaction is carried out in an aqueous medium, and the product is obtained by crystallization. The general reaction can be represented as follows:
4-Hydroxy-4-oxobutanoic acid+Calcium carbonate→Calcium 4-hydroxy-4-oxobutanoate+Carbon dioxide+Water
Industrial Production Methods
Industrial production of calcium 4-hydroxy-4-oxobutanoate may involve large-scale synthesis using similar reaction conditions as described above. The process parameters, such as reactant concentrations, pH, and temperature, are optimized to ensure high yield and purity of the product. The product is then purified through crystallization and drying.
Chemical Reactions Analysis
Types of Reactions
Calcium 4-hydroxy-4-oxobutanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogenating agents like thionyl chloride (SOCl2) for converting the hydroxyl group to a halide.
Major Products Formed
Oxidation: Formation of 4-oxobutanoic acid.
Reduction: Formation of 4-hydroxybutanoic acid.
Substitution: Formation of halogenated derivatives of 4-hydroxy-4-oxobutanoate.
Scientific Research Applications
Calcium 4-hydroxy-4-oxobutanoate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.
Biology: Studied for its potential role in metabolic pathways and enzyme reactions.
Medicine: Investigated for its potential therapeutic effects and as a calcium supplement.
Industry: Used in the production of biodegradable polymers and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of calcium 4-hydroxy-4-oxobutanoate involves its interaction with various molecular targets and pathways. In biological systems, it may act as a substrate for enzymes involved in metabolic pathways, leading to the formation of important intermediates. The calcium ion plays a crucial role in signal transduction pathways, influencing cellular processes such as muscle contraction and neurotransmitter release.
Comparison with Similar Compounds
Similar Compounds
Calcium 3-methyl-2-oxobutanoate: Another calcium salt with similar properties but different molecular structure.
Calcium 2-oxobutanoate: A related compound with a different functional group arrangement.
Uniqueness
Calcium 4-hydroxy-4-oxobutanoate is unique due to the presence of both hydroxyl and carbonyl functional groups, which allow it to participate in a wide range of chemical reactions
Properties
CAS No. |
27695-01-8 |
|---|---|
Molecular Formula |
C8H10CaO8 |
Molecular Weight |
274.24 g/mol |
IUPAC Name |
calcium;4-hydroxy-4-oxobutanoate |
InChI |
InChI=1S/2C4H6O4.Ca/c2*5-3(6)1-2-4(7)8;/h2*1-2H2,(H,5,6)(H,7,8);/q;;+2/p-2 |
InChI Key |
QIIZPUIPFGEZFO-UHFFFAOYSA-L |
Canonical SMILES |
C(CC(=O)[O-])C(=O)O.C(CC(=O)[O-])C(=O)O.[Ca+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


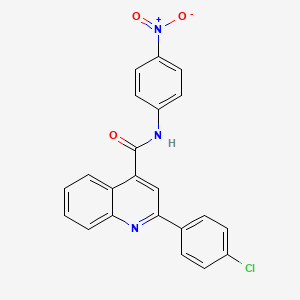
![2,5-Diazaspiro[3.4]octan-1-one hydrochloride](/img/structure/B12985699.png)
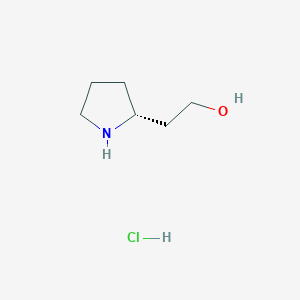
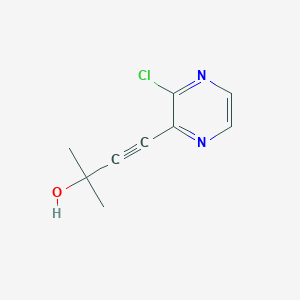
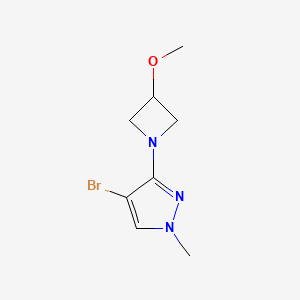
![Ethyl 2,2-difluoro-6-azaspiro[3.4]octane-7-carboxylate](/img/structure/B12985720.png)
![8-(2-Fluorobenzyl)imidazo[1,2-a]pyrazine-6-carbonitrile](/img/structure/B12985728.png)
